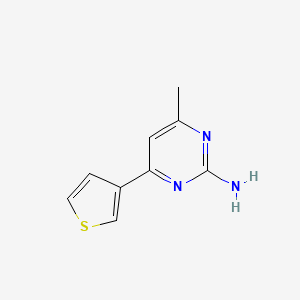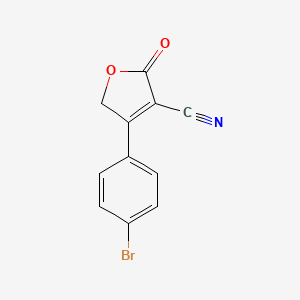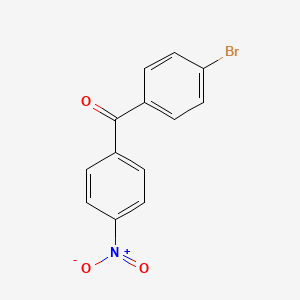
4-Bromo-4'-nitrobenzophenone
Overview
Description
4-Bromo-4’-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈BrNO₃. It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a nitro group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. The process starts with the bromination of benzene to form bromobenzene, followed by nitration to introduce the nitro group. The final step involves the acylation of the bromonitrobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-4’-nitrobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: SnCl₂/HCl or Fe/HCl for nitro group reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed
Reduction: 4-Amino-4’-bromobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Bromo-4’-nitrobenzophenone is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-4’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its role in chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-aminobenzophenone: Similar structure but with an amino group instead of a nitro group.
4-Nitrobenzophenone: Lacks the bromine substitution.
4-Bromo-4’-methoxybenzophenone: Contains a methoxy group instead of a nitro group.
Uniqueness
4-Bromo-4’-nitrobenzophenone is unique due to the presence of both bromine and nitro substituents, which confer distinct reactivity patterns. This dual substitution allows for versatile applications in synthetic chemistry and research .
Properties
IUPAC Name |
(4-bromophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMUGJXZKDIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385054 | |
| Record name | 4-Bromo-4'-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40292-15-7 | |
| Record name | 4-Bromo-4'-nitrobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-bromo-4'-nitrobenzophenone in the synthesis of 3-bromo-6-nitrofluorenone?
A1: this compound serves as a crucial precursor in the synthesis of 3-bromo-6-nitrofluorenone. [] The process involves a multi-step reaction where this compound is first converted to 2-amino-4-bromo-4′-nitrobenzophenone. This compound then undergoes diazotization followed by a Pschorr cyclization reaction, ultimately yielding the desired 3-bromo-6-nitrofluorenone. This synthetic route highlights the utility of this compound in accessing complex fluoranthene structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

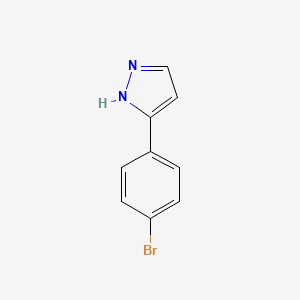
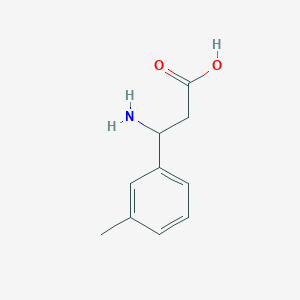
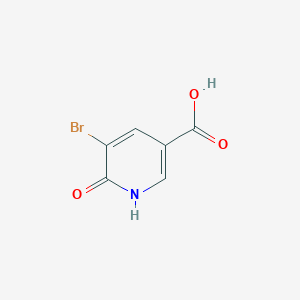

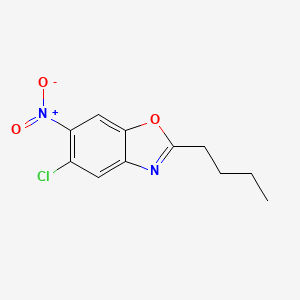
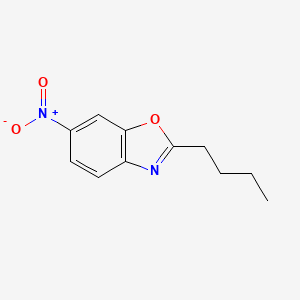
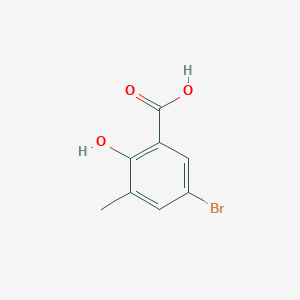

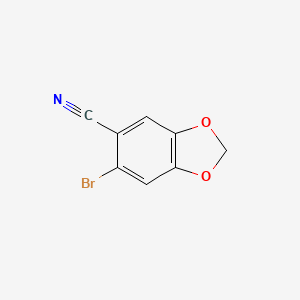
![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)


